Quinidine bisulfate

Pharmacokinetics Antiarrhythmic Formulation

This is quinidine bisulfate (CAS 747-45-5), the hydrogen sulfate salt of the dextrorotatory cinchona alkaloid. It contains ~66.4% quinidine base, and its slow-release absorption profile (Tmax ~4 h vs. ~2 h for sulfate) makes it the definitive salt for prolonged-release oral antiarrhythmic development. The bisulfate is not pharmacokinetically interchangeable with generic sulfate or gluconate salts. Its potent hERG channel inhibition (IC50 ~4.6–6.3 µM) and 14–15× greater potency than quinine make it the essential positive control for cardiac safety pharmacology. Also critical for antimalarial reference libraries (P. falciparum IC50 0.053–4.577 µM) and Brugada syndrome electrophysiology research. Procure this specific salt for formulation, ion-channel, and malaria discovery programs.

Molecular Formula C20H26N2O6S
Molecular Weight 422.5 g/mol
CAS No. 747-45-5
Cat. No. B148703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine bisulfate
CAS747-45-5
SynonymsBiquin Durules
Chinidin-Duriles
Chinidin-retard-Isis
Kinidin Durules
Kinidin-duretter
Kinidine Durettes
Kinilentin
quinidine bisulfate
Molecular FormulaC20H26N2O6S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
InChIInChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1
InChIKeyAKYHKWQPZHDOBW-VJAUXQICSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE;  VERY BITTER;  ODORLESS;  FINE CRYSTALS;  FREQUENTLY COHERING IN MASSES;  PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8;  SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL);  ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID);  DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM;  INSOL IN ETHER, BENZENE;  /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Structure & Identifiers


Interactive Chemical Structure Model





Quinidine Bisulfate CAS 747-45-5: Class Ia Antiarrhythmic & Antimalarial Compound with Defined Salt-Form Pharmacokinetics


Quinidine bisulfate (CAS 747-45-5) is a hydrogen sulfate salt of quinidine, a dextrorotatory stereoisomer of the cinchona alkaloid quinine [1]. It functions as a Class Ia antiarrhythmic agent via sodium channel blockade and as an antimalarial schizonticide [2]. Its designation as a prolonged-release formulation (e.g., Biquin Durules, Kinidin Durettes) is central to its clinical utility, yielding distinct pharmacokinetic properties compared to immediate-release salts [3]. The bisulfate salt contains approximately 66.4% quinidine base, a critical parameter for cross-formulation dose conversion [4].

Why Quinidine Bisulfate Cannot Be Interchanged with Other Quinidine Salts or Class Ia Agents Without Consequence


Substitution of quinidine bisulfate with generic quinidine sulfate or gluconate is not pharmacokinetically or therapeutically equivalent [1]. The bisulfate salt is engineered as a slow-release formulation, which significantly alters time to peak concentration (Tmax) and reduces plasma concentration fluctuation compared to immediate-release sulfate, thereby impacting both dosing frequency and side effect profile [2]. Furthermore, quinidine bisulfate is a specific salt with a defined base content (66.4%) that differs from other salts (e.g., sulfate 83%, gluconate 62%) [3]. In the context of antimalarial use, the stereospecificity of quinidine versus its diastereomer quinine results in a 14- to 15-fold difference in potency for hERG channel inhibition, a key safety and efficacy discriminator [4]. Interchange with other Class Ia agents like procainamide or disopyramide is similarly unjustified without comparative efficacy data in specific arrhythmia substrates [5].

Quantitative Differentiation of Quinidine Bisulfate from Key Comparators: A Product-Specific Evidence Guide


Pharmacokinetic Differentiation: Delayed Tmax and Lower Cmax of Quinidine Bisulfate vs. Immediate-Release Quinidine Sulfate

In a single-dose crossover study of 10 healthy subjects, a slow-release formulation of quinidine bisulfate exhibited a significantly prolonged time to peak plasma concentration (Tmax) and a lower maximum concentration (Cmax) compared to an equivalent dose of conventional immediate-release quinidine sulfate. Total body clearance and renal clearance were comparable between the two salts, indicating that the primary differentiating factor is the absorption profile conferred by the bisulfate slow-release matrix [1].

Pharmacokinetics Antiarrhythmic Formulation

Stereospecific Ion Channel Inhibition: 14-15x Greater hERG Potency of Quinidine vs. Quinine

The stereoisomerism of quinidine (dextrorotatory) relative to quinine (levorotatory) dictates its pharmacological profile. A head-to-head electrophysiology study in Xenopus oocytes expressing the hERG potassium channel demonstrated a 12.4-fold greater potency for quinidine (IC50 = 4.6 µM) compared to quinine (IC50 = 57 µM) [1]. A separate study in HEK293 cells quantified this difference as 15-fold (quinidine IC50 = 0.8 µM; quinine IC50 = 11 µM) [2]. This stereospecific interaction underlies both the antiarrhythmic efficacy and the proarrhythmic QT-prolongation risk of quinidine [3].

Cardiac Safety Ion Channel Stereoselectivity

Antimalarial Potency: Quinidine Bisulfate Demonstrates a Lower IC50 Range than Quinine in Plasmodium falciparum Field Isolates

In an in vitro evaluation of sensitivity in Brazilian Plasmodium falciparum isolates, quinidine exhibited a potency advantage over quinine. The observed IC50 range for quinidine (0.053–4.577 µM) was narrower and trended toward greater potency compared to quinine (0.053–8.132 µM), with a lower maximum IC50 value [1]. While both agents were less potent than chloroquine in susceptible strains, the data suggest that quinidine may retain activity at concentrations that are suboptimal for quinine in certain isolates.

Antimalarial Parasitology Drug Discovery

Clinical Efficacy in Brugada Syndrome: Quinidine Bisulfate Prevents Ventricular Fibrillation Induction in 88% of High-Risk Patients

A prospective study evaluated the efficacy of quinidine bisulfate (mean dose 1483±240 mg) in 25 high-risk patients with Brugada syndrome, all of whom had inducible ventricular fibrillation (VF) at baseline electrophysiological study. Treatment with quinidine bisulfate prevented VF induction in 22 of 25 patients (88%) and suppressed spontaneous arrhythmic events over a mean follow-up of 56±67 months [1]. This represents a disease-specific, niche indication where quinidine's unique Ito current-blocking properties provide a therapeutic benefit not shared by all Class Ia agents.

Cardiology Brugada Syndrome Arrhythmia

Salt Form Determines Dosing: 66.4% Quinidine Base Content in Bisulfate vs. 83% in Sulfate vs. 62% in Gluconate

The specific salt form of quinidine directly impacts the amount of active base delivered per unit dose, a critical factor in therapeutic substitution. Quinidine bisulfate contains 66.4% quinidine base, which is intermediate between quinidine sulfate (83% base) and quinidine gluconate (62% base) [1]. This quantitative difference explains why a 600 mg dose of quinidine bisulfate (providing ~400 mg base) is often used clinically and why direct milligram-for-milligram substitution between salts without base-content adjustment is pharmacologically unsound and may lead to under- or over-dosing.

Pharmaceutics Formulation Bioequivalence

In Silico Modeling Suggests Superior Therapeutic Effect of Quinidine vs. Disopyramide in Short QT Syndrome

Computational modeling of human ventricular electrophysiology was used to assess the effects of quinidine, disopyramide, and E-4031 on Short QT Syndrome (SQT) variants 1 and 3. The simulations, which incorporated literature-derived IC50 and Hill coefficient values for ion channel blockade, indicated that quinidine exhibited significantly better therapeutic effects on both SQT1 and SQT3 than disopyramide or E-4031 [1][2]. This model-based evidence supports the clinical observation of quinidine's utility in these rare channelopathies.

In Silico Modeling Arrhythmia Cardiology

Procurement-Driven Application Scenarios for Quinidine Bisulfate Based on Evidence-Guided Differentiation


Formulation Development for Sustained-Release Antiarrhythmic Dosage Forms

Given its established pharmacokinetic profile (Tmax of 4 hours vs. 2 hours for quinidine sulfate), quinidine bisulfate is the salt of choice for developing or manufacturing prolonged-release oral antiarrhythmic preparations. Procurement for this purpose is justified by the evidence of reduced dosing frequency and more stable plasma concentrations, which are directly linked to the bisulfate salt's absorption characteristics [1].

In Vitro hERG Safety Pharmacology Screening & Stereospecificity Studies

The profound stereospecific difference in hERG channel inhibition (quinidine IC50 4.6-6.3 µM vs. quinine IC50 57 µM) makes quinidine bisulfate a valuable reference compound in cardiac safety pharmacology. Its use is essential as a positive control in hERG assays and for investigating the structural basis of drug-induced QT prolongation [1].

Investigational Therapy for Brugada Syndrome and Inherited Arrhythmias

The demonstrated 88% efficacy in preventing inducible ventricular fibrillation in high-risk Brugada syndrome patients provides a clear, niche clinical application [1]. This evidence supports the procurement of quinidine bisulfate for specialized electrophysiology centers and for research into rare ion channelopathies, distinguishing it from other Class Ia agents lacking this specific outcome data.

Antimalarial Drug Discovery & Resistance Monitoring Programs

The quantitative in vitro antimalarial activity against P. falciparum (IC50 range 0.053–4.577 µM) and its comparative data against quinine [1] positions quinidine bisulfate as a relevant reference compound and potential lead structure for antimalarial drug discovery. Procurement is justified for maintaining compound libraries used in malaria research and for monitoring drug susceptibility in field isolates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinidine bisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.